D-Isoglutamine benzyl ester,HCl

Description

BenchChem offers high-quality D-Isoglutamine benzyl ester,HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Isoglutamine benzyl ester,HCl including the price, delivery time, and more detailed information at info@benchchem.com.

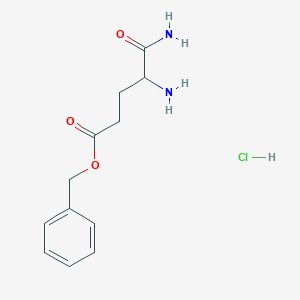

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl 4,5-diamino-5-oxopentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3.ClH/c13-10(12(14)16)6-7-11(15)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H2,14,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXVFJRDTASLQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

D-Isoglutamine benzyl ester HCl physical and chemical properties

An In-depth Technical Guide to D-Isoglutamine Benzyl Ester Hydrochloride

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

D-Isoglutamine benzyl ester hydrochloride (HCl) is a derivative of the non-proteinogenic amino acid D-isoglutamine, featuring a benzyl ester protecting group. This compound serves as a critical building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and peptide synthesis.[1] Its unique structural attributes, including the presence of a chiral center and a readily cleavable protecting group, make it a versatile intermediate for the construction of complex bioactive molecules.[1] This guide provides a comprehensive overview of the physical and chemical properties of D-Isoglutamine benzyl ester HCl, along with insights into its handling, characterization, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physical and chemical characteristics of D-Isoglutamine benzyl ester HCl are summarized in the table below. This data is crucial for its appropriate handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Synonyms | D-Glu(OBzl)-NH2·HCl, D-Glutamic acid γ-benzyl ester α-amide hydrochloride | [1] |

| CAS Number | 18800-75-4 | [1] |

| Molecular Formula | C₁₂H₁₆N₂O₃·HCl | [1] |

| Molecular Weight | 272.5 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 179 - 186 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Optical Rotation | [α]D²⁰ = -16.0 to -18.5 ° (c=1 in MeOH) | [1] |

| Solubility | Soluble in various solvents, making it suitable for laboratory experiments and formulations.[1] | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Chemical Structure and Reactivity

D-Isoglutamine benzyl ester HCl possesses a primary amide at the α-carbon and a benzyl ester at the γ-carboxyl group of the D-glutamic acid scaffold. This arrangement influences its reactivity and synthetic utility.

Stability and Handling

The compound is stable under recommended storage conditions (0-8 °C).[1][2] It is important to keep the container tightly closed and away from heat and sources of ignition.[2] Strong oxidizing agents should be avoided as they are incompatible with the compound.[2][3] Hazardous decomposition products upon combustion include oxides of carbon (CO, CO₂) and nitrogen (NOx), as well as hydrogen chloride.[2][3] Standard laboratory hygiene measures, such as washing hands after handling, should be followed.[2]

Key Chemical Transformations

The benzyl ester group is a key feature, serving as a protecting group for the γ-carboxylic acid. This group is stable under a variety of reaction conditions but can be selectively removed when desired. The primary methods for deprotection of benzyl esters include:

-

Catalytic Hydrogenolysis: This is a common and clean method for benzyl group removal, typically employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[4][5]

-

Strong Acid Cleavage: Treatment with strong acids such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) can also cleave the benzyl ester.[4]

The free amine group can participate in standard amine chemistries, such as acylation and coupling reactions, which is fundamental to its application in peptide synthesis.

Applications in Research and Development

D-Isoglutamine benzyl ester HCl is a valuable intermediate in several areas of scientific research:

-

Peptide Synthesis: It is a crucial building block for the incorporation of D-isoglutamine residues into peptide chains.[1][6] The benzyl ester protects the side-chain carboxyl group during peptide coupling reactions.

-

Pharmaceutical Development: Due to its structural similarity to neurotransmitters, it serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][7]

-

Biochemical Research: The compound is utilized in studies of amino acid metabolism, protein synthesis, and neurotransmitter functions, providing insights into various cellular and physiological processes.[1][7]

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The purity of D-Isoglutamine benzyl ester HCl is typically assessed by reversed-phase HPLC.[1][8]

Methodology:

-

Column: A C18 column (e.g., Shim-pack GIST C-18, 250 mm × 4.6 mm, 5 µm) is suitable for separation.[8]

-

Mobile Phase: A gradient solvent system of acetonitrile and water is commonly used.[8]

-

Detection: UV detection at 214 nm is appropriate for monitoring the peptide bond and aromatic ring.[8]

-

Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol) and diluted with the mobile phase.[9]

-

Injection and Analysis: A defined volume (e.g., 10 µL) is injected into the HPLC system, and the resulting chromatogram is analyzed for the main peak and any impurities. The purity is calculated based on the relative peak areas.

Characterization Workflow

A typical workflow for the comprehensive characterization of D-Isoglutamine benzyl ester HCl is outlined below. This ensures the identity and purity of the compound before its use in further applications.

Caption: Workflow for the characterization of D-Isoglutamine benzyl ester HCl.

Conclusion

D-Isoglutamine benzyl ester HCl is a synthetically valuable compound with well-defined physical and chemical properties. Its utility as a building block in peptide synthesis and medicinal chemistry is well-established. A thorough understanding of its characteristics, proper handling, and robust analytical characterization are paramount for its successful application in research and development. This guide provides the foundational knowledge for scientists and researchers to effectively utilize this important chemical entity in their work.

References

-

Anachemia Chemicals. (n.d.). MSDS - Safety Data Sheet for D-Glutamic acid γ benzyl ester. Retrieved from [Link]

-

PubChem. (n.d.). D-isoglutamine benzyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

Imoto, M., Kageyama, S., Kusumoto, S., Kohno, M., Matsumoto, K., Hashimoto, S., Tohgo, A., & Shiba, T. (1986). Synthesis and Antitumor Activity of N-Acetylmuramyl-L-alanyl-D-isoglutamine 6-Phosphate and Its Lipophilic Derivatives. Bulletin of the Chemical Society of Japan, 59(10), 3207-3214. Retrieved from [Link]

-

PubChem. (n.d.). Isoglutamine benzyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information: Design, synthesis and biological evaluation of immunostimulating mannosylated desmuramyl peptides. Retrieved from [Link]

-

Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. Rendiconti Lincei. Scienze Fisiche e Naturali, 28(1), 167-174. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

-

Beilstein Journals. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. Retrieved from [Link]

-

El-Gindy, A., El-Zeany, B., & Awad, T. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Chromatographic Science, 51(4), 343-351. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. chemimpex.com [chemimpex.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. japsonline.com [japsonline.com]

Technical Guide: Synthesis and Characterization of D-Isoglutamine Benzyl Ester Hydrochloride

Executive Summary

D-Isoglutamine benzyl ester hydrochloride (H-D-isoGln(OBn)[1]·HCl) is a critical intermediate in the synthesis of Muramyl Dipeptide (MDP) and its derivatives. MDP (N-acetylmuramyl-L-alanyl-D-isoglutamine) represents the minimal bioactive structure of bacterial peptidoglycan capable of replacing whole mycobacteria in Freund's Complete Adjuvant.

The structural distinction of isoglutamine (

Strategic Synthesis Architecture

Retrosynthetic Analysis

The synthesis targets the transformation of the

-

Target: H-D-Glu(

-NH -

Starting Material: Boc-D-Glu(OBn)-OH

-

Key Challenge: Differentiating the

and -

Chosen Route:

-

Protection: Use of Boc-D-Glu(OBn)-OH provides orthogonal protection. The

-ester is stable to the mild activation conditions of the -

Activation: The Mixed Anhydride Method (Isobutyl chloroformate/N-Methylmorpholine) is selected over carbodiimides (EDC/DCC) to minimize purification steps and prevent urea byproduct contamination.

-

Amidation: Reaction with anhydrous ammonia yields the

-amide. -

Deprotection: Acidolytic cleavage of the Boc group yields the final hydrochloride salt.

-

Reaction Pathway Visualization

Figure 1: Synthetic pathway utilizing the Mixed Anhydride method for regioselective amidation.

Detailed Experimental Protocol

Materials & Reagents[2][3][4]

-

Precursor: Boc-D-Glu(OBn)-OH (CAS: 59279-60-6)

-

Activator: Isobutyl chloroformate (IBCF)

-

Base: N-Methylmorpholine (NMM)

-

Solvent: Anhydrous Tetrahydrofuran (THF)[2]

-

Ammonia Source: Anhydrous NH

gas (or 0.5M NH -

Deprotection: 4M HCl in 1,4-Dioxane

Step 1: Synthesis of Boc-D-Isoglutamine Benzyl Ester

Objective: Conversion of

-

Setup: Charge a flame-dried 3-neck round bottom flask with Boc-D-Glu(OBn)-OH (10.0 g, 29.6 mmol) and anhydrous THF (100 mL).

-

Cooling: Cool the solution to -15°C using an ethylene glycol/dry ice bath or cryostat.

-

Base Addition: Add N-Methylmorpholine (NMM) (3.25 mL, 29.6 mmol) dropwise. Stir for 5 minutes.

-

Activation: Add Isobutyl chloroformate (IBCF) (3.84 mL, 29.6 mmol) dropwise over 10 minutes.

-

Critical Process Parameter (CPP): Maintain temperature between -15°C and -10°C. Exceeding -5°C promotes the formation of the urethane byproduct via decarboxylation.

-

-

Amidation: After stirring for 15 minutes at -15°C, introduce Ammonia gas into the headspace (or bubble gently) for 30 minutes, or add 2.0 equivalents of 0.5M NH

in dioxane.-

Observation: A white precipitate (NMM·HCl) will form immediately.

-

-

Workup:

-

Allow the mixture to warm to room temperature (RT) over 1 hour.

-

Evaporate THF under reduced pressure.

-

Dissolve residue in Ethyl Acetate (150 mL).

-

Wash Sequence:

-

2 x 50 mL 5% Citric Acid (removes unreacted amine/base).

-

2 x 50 mL 5% NaHCO

(removes unreacted acid). -

1 x 50 mL Brine.

-

-

Dry over MgSO

, filter, and concentrate to yield Boc-D-isoGln(OBn) as a white solid.

-

Step 2: Deprotection to Hydrochloride Salt

Objective: Removal of Boc group without hydrolyzing the benzyl ester.

-

Dissolution: Dissolve the intermediate Boc-D-isoGln(OBn) (from Step 1) in minimal dry Dioxane (20 mL).

-

Acidolysis: Add 4M HCl in Dioxane (75 mL, ~10 eq) at 0°C.

-

Reaction: Stir at RT for 45–60 minutes. Monitor by TLC (disappearance of Boc-protected spot).[3]

-

Precipitation:

-

Concentrate the solution to ~1/3 volume.

-

Add dry Diethyl Ether (200 mL) slowly with vigorous stirring.

-

The product will precipitate as a white crystalline solid.

-

-

Isolation: Filter the solid under inert atmosphere (nitrogen blanket) as the salt can be hygroscopic. Wash with cold ether.

-

Drying: Dry in a vacuum desiccator over P

O

Process Control & Logic

The following diagram illustrates the decision logic during the workup phase to ensure high purity.

Figure 2: Purification logic flow for the intermediate Boc-D-isoGln(OBn).

Characterization & Specifications

Upon isolation, the D-Isoglutamine benzyl ester hydrochloride should meet the following specifications.

Physicochemical Properties[5]

| Property | Specification | Notes |

| Appearance | White crystalline powder | Hygroscopic |

| Molecular Formula | C | |

| Molecular Weight | 272.73 g/mol | Free base: 236.27 |

| Melting Point | 179 – 186 °C | Sharp melting point indicates purity [1]. |

| Optical Rotation | c=1, Methanol [1].[1] | |

| Solubility | Soluble in Water, Methanol, DMF | Insoluble in Ether, Hexane |

Spectroscopic Data

-

H NMR (400 MHz, DMSO-d

-

8.40 (br s, 3H, NH

-

7.80, 7.35 (s, 2H, CONH

- 7.30-7.40 (m, 5H, Ar-H)

-

5.10 (s, 2H, O-CH

-

3.85 (t, 1H,

-

2.40-2.60 (m, 2H,

-

2.05-2.15 (m, 2H,

-

8.40 (br s, 3H, NH

-

Mass Spectrometry (ESI):

-

Calculated [M+H]

: 237.12 -

Found [M+H]

: 237.1

-

Troubleshooting & Critical Factors

-

Regioselectivity: The starting material Boc-D-Glu(OBn)-OH is critical. Do not confuse with Boc-D-Glu-OBn (which is the

-ester). The -

Temperature Control: During the mixed anhydride formation, if the temperature rises above -10°C, the isobutyl carbonate ester (urethane) may form, or the anhydride may disproportionate, lowering yields.

-

Moisture Sensitivity: The mixed anhydride is highly sensitive to moisture. Use strictly anhydrous THF and dry glassware.

-

Deprotection Timing: Prolonged exposure to HCl/Dioxane can eventually hydrolyze the benzyl ester, though it is relatively stable compared to tert-butyl esters. Quench/precipitate immediately after the starting material is consumed.

References

- Lefrancier, P., et al. (1977). Synthesis of N-acetylmuramyl-L-alanyl-D-isoglutamine, an adjuvant of the immune response, and of some N-acetylmuramyl-peptide analogs. International Journal of Peptide and Protein Research.

-

PubChem. (n.d.). D-isoglutamine benzyl ester.[1][2][4][5] National Library of Medicine. Retrieved February 17, 2026, from [Link]

- Bachem. (n.d.). General Procedure for Boc-Deprotection. Standard Protocols in Peptide Chemistry.

Sources

Technical Guide: D-Isoglutamine Benzyl Ester in Peptidoglycan Synthesis

This guide provides an in-depth technical analysis of D-Isoglutamine benzyl ester (specifically H-D-Glu(OBzl)-NH₂), detailing its critical function as a chemoselective intermediate in the laboratory synthesis of Muramyl Dipeptide (MDP) and related peptidoglycan derivatives.

Executive Summary

D-Isoglutamine benzyl ester is a specialized synthetic precursor used primarily in the chemical construction of Muramyl Dipeptide (MDP) , the minimal pharmacophore of bacterial peptidoglycan recognized by the innate immune receptor NOD2 . Unlike the natural bacterial biosynthetic pathway, which utilizes UDP-linked sugar-peptide precursors, chemical synthesis requires precise protecting group strategies to assemble the MDP pharmacophore (N-acetylmuramyl-L-alanyl-D-isoglutamine).

This guide delineates the molecular architecture, synthesis protocols, and experimental application of D-Isoglutamine benzyl ester, establishing it as the standard "acceptor" unit for creating immunomodulatory peptidoglycan mimetics.

Molecular Architecture & Chemical Significance[1]

To understand the utility of D-Isoglutamine benzyl ester, one must first deconstruct its regiochemistry and stereochemistry, which are tailored to prevent side reactions during peptide coupling.

Structural Definition

The compound is formally defined as D-Glutamic acid

-

IUPAC Name: Benzyl (4R)-4,5-diamino-5-oxopentanoate[1][2][3]

-

Formula:

-

Key Features:

-

-Amide (

-

-Benzyl Ester (

-

D-Configuration: The (

)-stereocenter is non-negotiable; the NOD2 receptor is stereoselective and does not recognize L-isoglutamine analogs.

-

-Amide (

The "Isoglutamine" Distinction

Standard glutamine has the amide on the

The Synthetic Pathway: From Precursor to MDP

The synthesis of MDP using D-Isoglutamine benzyl ester follows a convergent strategy. The benzyl ester serves as a temporary "mask" that is removed in the final step to release the biologically active acid (or retained for lipophilic analogs).

Synthesis of D-Isoglutamine Benzyl Ester (Protocol)

Prerequisite: This intermediate is typically synthesized from Boc-D-Glutamic acid

Step-by-Step Methodology:

-

Activation: Dissolve Boc-D-Glu(OBzl)-OH (1.0 eq) in anhydrous THF at -15°C. Add N-methylmorpholine (NMM, 1.1 eq) followed by isobutyl chloroformate (1.1 eq) to form the mixed anhydride.

-

Amidation: Bubble anhydrous ammonia gas (

) into the reaction mixture for 30 minutes, or add a saturated solution of ammonium hydroxide. The mixed anhydride selectively attacks the-

Result:Boc-D-Glu(OBzl)-NH₂ (Boc-D-Isoglutamine benzyl ester).

-

-

Deprotection: Treat the intermediate with Trifluoroacetic acid (TFA)/DCM (1:1) for 1 hour to remove the Boc group.

-

Isolation: Precipitate with cold diethyl ether.

-

Final Product:H-D-Glu(OBzl)-NH₂ · TFA (Ready for coupling).

-

Incorporation into Muramyl Dipeptide (MDP)

The D-Isoglutamine benzyl ester is coupled to L-Alanine, and subsequently to the Muramic acid moiety.

Workflow Diagram (DOT Visualization):

Caption: Convergent synthesis of MDP utilizing D-Isoglutamine benzyl ester as the C-terminal acceptor. The benzyl group protects the

Biological Implications & Validation

The primary reason for synthesizing MDP using this specific intermediate is to generate high-purity agonists for the NOD2 receptor .

Mechanism of Action (NOD2 Pathway)

Once synthesized, the MDP moiety (specifically the D-isoGln residue) binds to the Leucine-Rich Repeat (LRR) domain of NOD2.

-

Specificity: The NOD2 receptor strictly requires the D-configuration at the isoglutamine position. L-isoglutamine analogs (which would result from using L-Glu starting material) are biologically inert.

-

Adjuvanticity: The resulting MDP is a potent adjuvant, stimulating the production of TNF-

, IL-1

Signaling Pathway Diagram (DOT Visualization):

Caption: Activation of the innate immune response by synthetic MDP. The D-isoGln moiety is the critical recognition element for the NOD2 LRR domain.

Analytical Validation Standards

To ensure the integrity of the D-Isoglutamine benzyl ester intermediate before coupling, the following QC parameters must be met:

| Parameter | Specification | Method | Rationale |

| Appearance | White crystalline powder | Visual | Colored impurities indicate oxidation of benzyl alcohol residues. |

| Purity | > 98% | HPLC (C18 column) | Impurities (e.g., D-Glu dibenzyl ester) will lead to heterogeneous MDP products. |

| Optical Rotation | Polarimetry | Verifies the D-enantiomer . A positive rotation often indicates L-contamination or racemization. | |

| Identity | 300/400 MHz | Confirm benzyl protons (~7.3 ppm) and |

References

-

Merser, C., et al. (1975). Synthesis of N-acetyl-muramyl-L-alanyl-D-isoglutamine, an adjuvant of the immune response.[4][6]Biochemical and Biophysical Research Communications . Link

-

Rubino, S. J., et al. (2023). Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides.Journal of Medicinal Chemistry . Link

-

Girardin, S. E., et al. (2003). Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection.[6]Journal of Biological Chemistry . Link

-

BenchChem Technical Support. (2025). Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide.BenchChem Protocols . Link

-

Kusumoto, S., et al. (1986). Synthesis of partial structures of peptidoglycan and their immunomodulatory activities.Bulletin of the Chemical Society of Japan . Link

Sources

- 1. Isoglutamine benzyl ester | C12H16N2O3 | CID 10704954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isoglutamine benzyl ester | C12H16N2O3 | CID 10704954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. D-isoglutamine benzyl ester | C12H16N2O3 | CID 12917486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. US2927118A - L(+)-isoglutamine compounds and process of preparing same - Google Patents [patents.google.com]

- 6. chemrxiv.org [chemrxiv.org]

The Core Mechanism of D-Isoglutamine Benzyl Ester Derivatives: A Technical Guide for Drug Development Professionals

Introduction: Beyond the Canonical Amino Acid

In the landscape of therapeutic development, the strategic modification of fundamental biological building blocks offers a powerful avenue for innovation. D-Isoglutamine, a stereoisomer of the naturally occurring L-isoglutamine, represents a compelling example of how subtle changes in molecular architecture can unlock potent and specific biological activities.[1] This technical guide provides an in-depth exploration of the mechanism of action of D-Isoglutamine benzyl ester derivatives, a class of compounds that has garnered significant interest for their immunomodulatory properties. By delving into their primary molecular target, the downstream signaling cascades, and the critical role of the benzyl ester modification, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively harness the therapeutic potential of these molecules.

The core of D-Isoglutamine's biological significance lies in its identity as a key component of muramyl dipeptide (MDP), the minimal immunologically active fragment of bacterial peptidoglycan.[2][3] This association places D-Isoglutamine derivatives at the heart of innate immunity, acting as potent agonists of the intracellular pattern recognition receptor, NOD2. The addition of a benzyl ester group is a strategic chemical modification designed to enhance the lipophilicity of the parent molecule, thereby improving its ability to traverse cellular membranes and reach its cytosolic target.[4][] This guide will dissect this mechanism, from cellular entry to the elicitation of a robust immune response, providing a comprehensive understanding of this promising class of therapeutic agents.

Chapter 1: The Primary Target - Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2)

The principal mechanism of action of D-Isoglutamine benzyl ester derivatives is the activation of the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), a key intracellular sensor of the innate immune system.[2][3]

Cellular Uptake and Prodrug Activation

D-Isoglutamine derivatives, particularly in their native state, are hydrophilic molecules. The addition of a benzyl ester moiety significantly increases their lipophilicity, a critical factor for traversing the lipid bilayer of cellular membranes.[4][] This enhanced lipophilicity facilitates passive diffusion across the cell membrane, allowing the molecule to reach the cytoplasm where NOD2 resides.[6] It is within the cellular environment that the benzyl ester is likely cleaved by intracellular esterases, releasing the active D-isoglutamine derivative to engage with its target. This prodrug strategy is a common and effective approach to improve the bioavailability of polar molecules.[6]

NOD2 Activation and Downstream Signaling

Upon binding of the active D-isoglutamine derivative to the leucine-rich repeat (LRR) domain of NOD2, the receptor undergoes a conformational change. This leads to its activation and oligomerization.[7] Activated NOD2 then recruits the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2) via a CARD-CARD interaction.[7] This recruitment is a pivotal step, initiating a downstream signaling cascade that culminates in the activation of two major pro-inflammatory transcription factors: nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[8]

The activation of NF-κB and MAPKs leads to the transcription and subsequent secretion of a variety of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, as well as other immune mediators.[3][8] This cytokine milieu orchestrates a robust innate immune response, recruiting and activating other immune cells to the site of stimulation.

Chapter 2: Potential Secondary Mechanisms and Off-Target Effects

While NOD2 activation is the primary and most well-documented mechanism of action for D-Isoglutamine derivatives, it is prudent for drug development professionals to consider potential secondary mechanisms and off-target effects.

Interaction with Macrophage Migration Inhibitory Factor (MIF)

Some early literature suggested a "MIF-like activity" for muramyl dipeptide (MDP), the parent compound of many D-isoglutamine derivatives.[9][10] Macrophage Migration Inhibitory Factor (MIF) is a pro-inflammatory cytokine with a broad range of biological functions. However, the direct interaction of D-isoglutamine benzyl ester derivatives with MIF has not been definitively established. The observed inhibition of macrophage migration by MDP could be an indirect effect resulting from the robust activation of macrophages via NOD2, rather than a direct interaction with MIF or its receptor.[9] Further investigation is required to elucidate any clinically relevant direct interaction between these derivatives and the MIF signaling pathway.

Inflammasome Activation

Inflammasomes are multi-protein complexes that play a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18. While some studies have suggested that MDP can induce IL-1β secretion in a manner that involves the NLRP3 inflammasome, this is often dependent on the cellular context and the presence of a secondary signal.[2] It is generally accepted that the primary role of NOD2 activation in this context is to prime the inflammasome by upregulating the expression of pro-IL-1β via NF-κB. A direct, NOD2-independent activation of the NLRP3 inflammasome by D-isoglutamine benzyl ester derivatives is not strongly supported by current evidence.[11]

Chapter 3: Experimental Protocols

To facilitate further research and development of D-Isoglutamine benzyl ester derivatives, this section provides detailed, step-by-step methodologies for their synthesis and the assessment of their biological activity.

Synthesis of D-Isoglutamine Benzyl Ester

This protocol outlines a general method for the synthesis of D-isoglutamine benzyl ester. Specific reaction conditions may require optimization depending on the starting materials and desired final product.

Materials:

-

D-Glutamic acid

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Dean-Stark apparatus

-

Standard laboratory glassware

Procedure:

-

Esterification: In a round-bottom flask equipped with a Dean-Stark apparatus, combine D-Glutamic acid (1 equivalent), benzyl alcohol (excess, e.g., 5 equivalents), and p-toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.1 equivalents) in toluene.

-

Azeotropic Water Removal: Heat the mixture to reflux. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude D-glutamic acid dibenzyl ester.

-

Amidation (to form isoglutamine): The conversion of the α-carboxylic acid to an amide to form the isoglutamine can be achieved through various standard peptide coupling methods, which are beyond the scope of this general protocol but are well-documented in organic chemistry literature.

-

Purification: Purify the final D-isoglutamine benzyl ester derivative by column chromatography on silica gel.

In Vitro Assay for NOD2 Activation: HEK-Blue™ NOD2 Reporter Assay

The HEK-Blue™ NOD2 cell line is a commercially available reporter system widely used to quantify the activation of the NOD2 signaling pathway. These cells stably express human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

-

HEK-Blue™ hNOD2 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen)

-

D-Isoglutamine benzyl ester derivatives (test compounds)

-

Muramyl dipeptide (MDP) (positive control)

-

Vehicle (e.g., DMSO) (negative control)

-

96-well plates

-

Spectrophotometer (620-655 nm)

Procedure:

-

Cell Seeding: Seed HEK-Blue™ hNOD2 cells in a 96-well plate at a density of approximately 2.5 x 10^4 cells per well in 180 µL of culture medium.[12]

-

Compound Preparation: Prepare serial dilutions of the D-isoglutamine benzyl ester derivatives and the MDP positive control in culture medium.

-

Cell Stimulation: Add 20 µL of the compound dilutions to the respective wells. Include wells with vehicle only as a negative control.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.[12]

-

SEAP Detection: Add 20 µL of the HEK-Blue™ Detection medium to each well.

-

Readout: Incubate for 1-3 hours at 37°C and measure the absorbance at 620-655 nm using a spectrophotometer. The absorbance is directly proportional to the level of NF-κB activation.[12]

Chapter 4: Quantitative Data and Structure-Activity Relationship

The potency of D-Isoglutamine benzyl ester derivatives as NOD2 agonists is highly dependent on their specific chemical structure. The following table summarizes the half-maximal effective concentration (EC50) values for a selection of lipophilic desmuramylpeptide NOD2 agonists, highlighting the impact of different modifications on their activity.

| Compound | R1 Group (at L-Ala position) | R2 Group (at D-iGln position) | EC50 (nM) | Reference |

| 1 | Isopropyl (Valine) | Ethyl Ester | 89 | [1] |

| 2 | Isopropyl (Valine) | Cyclopentyl Ester | 45 | [1] |

| 40 | Adamantane | Ethyl Ester | 4.5 | [1] |

| 75 | Isopropyl (Valine) | Stearoyl (C18) Ester | 2830 | [13] |

| 27 | 3,4-dimethoxycinnamoyl | Ethyl Ester | 322 | [13] |

| 28 | Cinnamoyl | Ethyl Ester | 369 | [13] |

This table is a representative sample and not an exhaustive list of all published derivatives.

The data clearly indicates that increasing the lipophilicity through modifications like the addition of an adamantane group can significantly enhance NOD2 agonistic activity, resulting in compounds with single-digit nanomolar potency.[1] However, excessive lipophilicity, as seen with the stearoyl ester, can be detrimental to in vitro activity.[13] This suggests an optimal range of lipophilicity for effective interaction with the NOD2 receptor and/or cellular uptake.

Conclusion

D-Isoglutamine benzyl ester derivatives represent a promising class of immunomodulatory compounds with a well-defined primary mechanism of action: the activation of the intracellular innate immune receptor NOD2. The benzyl ester modification serves as a key enabler, enhancing the cellular penetration of these molecules to allow for engagement with their cytosolic target. The subsequent activation of the NOD2 signaling pathway, leading to NF-κB and MAPK activation and the production of pro-inflammatory cytokines, underpins their therapeutic potential as vaccine adjuvants and immunotherapies. While potential secondary mechanisms involving MIF and direct inflammasome activation have been considered, the current body of evidence strongly points to NOD2 as the central mediator of their biological effects. The provided experimental protocols and structure-activity relationship data offer a solid foundation for the continued exploration and optimization of these compounds in the pursuit of novel and effective therapeutics.

References

- Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC.

- Discovery of Desmuramylpeptide NOD2 Agonists with Single-Digit Nanomolar Potency. ACS Medicinal Chemistry Letters. 2022.

- Human NOD2 Recognizes Structurally Unique Muramyl Dipeptides

- Structural Fine-Tuning of Desmuramylpeptide NOD2 Agonists Defines Their In Vivo Adjuvant Activity. PMC.

- A NOD2–NALP1 complex mediates caspase-1-dependent IL-1β secretion in response to Bacillus anthracis infection and muramyl dipeptide. PNAS.

- Pannexin-1-Mediated Intracellular Delivery of Muramyl Dipeptide Induces Caspase-1 Activation via Cryopyrin/NLRP3 Independently of Nod2. R Discovery. 2008.

- Synthesis and Antitumor Activity of N-Acetylmuramyl-L-alanyl-D- isoglutamine 6-Phosphate and its Lipophilic Derivatives. Journal of the Chemical Society of Japan.

- Inhibition of macrophage migr

- Inhibition of macrophage migration by synthetic muramyl dipeptide. ScienceDirect.

- Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides. PMC.

- Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides. ChemRxiv.

- Biological Studies of Muramyl Dipeptide Analogues as potential ligands for NOD2 receptor. Lakehead Knowledge Commons.

- Lipophilicity of Drug. BOC Sciences. 2024.

- Novel Scaffolds for Modulation of NOD2 Identified by Pharmacophore-Based Virtual Screening. Semantic Scholar. 2022.

- Lipidation of NOD2 Agonists with Adamantane and Stearoyl Moieties Differentially Regulates Their In Vivo Adjuvant Activity. MDPI. 2022.

- Muramyl dipeptide activation of nucleotide- binding oligomerization domain 2 protects mice

- Enhancement of Muramyl Dipeptide-Dependent NOD2 Activity by a Self-Derived Peptide. PubMed. 2017.

- Cellular uptake mechanisms were determined by using small molecules to...

- Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size.

- Structural Fine-Tuning of Desmuramylpeptide NOD2 Agonists Defines Their In Vivo Adjuvant Activity. Journal of Medicinal Chemistry. 2021.

- MNOD2 & SEAP-NFκB REPORTER. Bowdish Lab. 2017.

- Macrophages are stimulated by muramyl dipeptide to induce polymorphonuclear leukocyte accumulation in the peritoneal cavities of guinea pigs. PMC.

- Macrophage activation for antitumour function by muramyl dipeptide-protein conjug

- Small molecules targeting endocytic uptake and recycling p

- Supporting Information Design, synthesis and biological evaluation of immunostimulating mannosylated desmuramyl peptides Experim. Beilstein Journals.

- 2.2.2.3 Substituted Benzyl Esters. Thieme.

- Cristiano Bolchi, Francesco Bavo, Marco Pallavicini One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. AIR Unimi.

- A facile method for the synthesis of benzyl esters using benzyl bromide or iodide and its application to solid phase and conventional peptide synthesis; attempted sterical selection in solid phase synthesis. PubMed. 1968.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pnas.org [pnas.org]

- 3. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]

- 4. chemrxiv.org [chemrxiv.org]

- 6. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. content-assets.jci.org [content-assets.jci.org]

- 8. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of macrophage migration by muramyl peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. | PDF or Rental [articles.researchsolutions.com]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. Human NOD2 Recognizes Structurally Unique Muramyl Dipeptides from Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural Fine-Tuning of Desmuramylpeptide NOD2 Agonists Defines Their In Vivo Adjuvant Activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Neuro-Therapeutic Potential of D-Isoglutamine Derivatives

Executive Summary

Topic: Potential applications of D-isoglutamine derivatives in neuroscience. Core Premise: D-isoglutamine (D-isoGln) is not merely a stereoisomer; it is the obligate recognition moiety for the innate immune receptor NOD2 and the core pharmacophore of Muramyl Dipeptide (MDP), also known as "Factor S" (Sleep Factor). While historically viewed through the lens of immunology, recent advances in lipophilic modification (e.g., adamantyl-conjugation) have opened new frontiers for these derivatives in modulating CNS function, specifically in sleep regulation, neuro-analgesia, and microglial immunomodulation.

Chemical & Pharmacological Basis

The "L-D" Stereochemical Imperative

The biological activity of D-isoglutamine derivatives hinges on a strict stereochemical code. The mammalian NOD2 receptor specifically recognizes the L-Ala-D-isoGln motif found in bacterial peptidoglycan.[1]

-

Stability: The D-isomer confers resistance to ubiquitous endogenous peptidases, allowing the molecule to persist long enough to engage intracellular receptors.

-

Receptor Specificity: Inversion to L-isoGln abolishes NOD2 agonist activity, rendering the molecule inert.

-

Structure-Activity Relationship (SAR): The primary challenge in neuroscience applications is the Blood-Brain Barrier (BBB). Native MDP is hydrophilic and poorly permeable.

-

Solution: Conjugation with lipophilic carriers, such as adamantane or fatty acid chains, at the C-terminus of D-isoGln significantly enhances CNS bioavailability without disrupting the N-terminal receptor-binding pocket.

-

Key Derivatives of Interest

| Derivative Class | Structural Modification | Primary CNS Target | Physiological Effect |

| Native MDP | N-acetylmuramyl-L-alanyl-D-isoglutamine | Hypothalamus / Basal Forebrain | Somnogenic (Slow-Wave Sleep), Pyrogenic |

| Adamantyl-MDP | Adamantane linked to D-isoGln | Microglia (NOD2) | Enhanced BBB penetration; Immunomodulation |

| Stearoyl-MDP | Fatty acid chain at D-isoGln | Intracellular NOD2 | Adjuvant for CNS vaccines (e.g., Glioma) |

| Desmuramyl Peptides | Removal of sugar moiety | 5-HT Systems | Separation of sleep/analgesia from pyrogenicity |

Mechanisms of Action in the CNS[6]

The NOD2-Microglia Axis

Microglia, the resident immune cells of the brain, express NOD2. Activation by D-isoGln derivatives triggers a signaling cascade that can be either neuroprotective or neurotoxic, depending on the cytokine profile elicited.

-

Pathway: Ligand binding recruits RIPK2

Polyubiquitination -

Outcome: Controlled release of IL-1

and TNF-

The Serotonergic Sleep Switch

D-isoGln derivatives function as "Factor S," a physiological regulator of Slow-Wave Sleep (SWS).

-

Mechanism: MDP levels in the brain fluctuate diurnally. Intraventricular administration increases SWS.

-

Interaction: The somnogenic effect is dependent on the integrity of the serotonergic system. Inhibition of serotonin synthesis (e.g., via PCPA) blocks MDP-induced sleep, suggesting D-isoGln derivatives act upstream of 5-HT release in the dorsal raphe.

Visualization: The NOD2-Sleep Signaling Pathway

Caption: The signaling cascade linking D-isoglutamine derivatives to sleep regulation via microglial NOD2 activation and cytokine-mediated modulation of serotonin.

Therapeutic Applications

Synthetic Soporifics (Sleep Aids)

Current hypnotics (benzodiazepines) alter sleep architecture. D-isoGln derivatives offer a route to "physiological sleep" by mimicking the natural accumulation of sleep pressure (Factor S).

-

Challenge: Separating somnogenic activity from pyrogenic (fever) activity.

-

Strategy: Use of Desmuramyl peptides (analogs lacking the muramic acid sugar).[2][3][4][5] Studies indicate that lipophilic modifications to the D-isoGln C-terminus can retain sleep-promoting effects while attenuating the fever response.

Neuro-Analgesia

D-isoGln derivatives have demonstrated analgesic properties independent of opioid receptors.

-

Evidence: In acetic acid-induced writhing assays, MDP pretreatment significantly reduces pain behavior.[6]

-

Mechanism: Likely involves modulation of descending inhibitory pathways or anti-inflammatory action at the site of nerve injury.

Adjuvants for CNS Drug Delivery

The Adamantyl-D-isoGln moiety serves as a "Trojan Horse."

-

Application: Conjugating D-isoGln to neurotrophic factors or antiretrovirals (for Neuro-AIDS) to enhance BBB permeability.

-

Dual Action: The adamantane group aids entry, while the D-isoGln moiety keeps the innate immune system in a "primed" but not "inflamed" state, potentially aiding in amyloid clearance in Alzheimer's models.

Experimental Protocols

Protocol: Synthesis of Adamantyl-L-Ala-D-isoGln

Rationale: To create a lipophilic, BBB-permeable derivative for CNS testing.

-

Starting Materials: Boc-L-Alanine, D-Isoglutamine benzyl ester, 1-Adamantanecarboxylic acid.

-

Coupling (Step A): Activate Boc-L-Ala with EDC/HOBt in DMF. React with D-isoGln benzyl ester.

-

Checkpoint: Verify intermediate via TLC (Rf ~0.5 in 5% MeOH/DCM).

-

-

Deprotection: Remove Boc group using TFA/DCM (1:1).

-

Conjugation (Step B): React the free amine of L-Ala-D-isoGln with 1-Adamantanecarboxylic acid (activated via NHS ester).

-

Hydrogenolysis: Remove benzyl ester using H2/Pd-C to yield the free carboxylic acid form of Adamantyl-L-Ala-D-isoGln.

-

Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient).

Protocol: In Vivo Sleep Bioassay (Rat Model)

Rationale: To quantify somnogenic potency versus pyrogenicity.

-

Implantation: Stereotaxically implant EEG screw electrodes (cortex) and EMG wires (nuchal muscle) into Wistar rats under anesthesia. Allow 7 days recovery.

-

Baseline: Record 24h baseline EEG/EMG and brain temperature (telemetry).

-

Administration: Inject D-isoGln derivative (e.g., 10-100 pmol) intracerebroventricularly (ICV) at dark onset (active phase).

-

Control: Saline vehicle.

-

-

Data Acquisition: Continuously record for 24h post-injection.

-

Analysis:

-

Sleep: Score vigilance states (Wake, NREM, REM) in 10s epochs. Calculate total NREM time.

-

Fever: Monitor cortical temperature. A rise of >1°C indicates pyrogenicity (undesirable).

-

-

Success Criteria: Significant increase in NREM sleep duration without a concurrent temperature rise >0.5°C.

Visualization: Screening Workflow

Caption: Iterative workflow for isolating neuro-active D-isoglutamine derivatives with high therapeutic index.

Challenges & Future Directions

-

Pyrogenicity: The major hurdle. The separation of sleep-inducing effects from fever requires precise modification of the N-acyl group.

-

Species Specificity: NOD2 sensitivity varies between rodents and humans. Humanized NOD2 reporter assays are essential before clinical translation.

-

Neuro-inflammation Paradox: While acute activation promotes sleep, chronic NOD2 activation can exacerbate neurodegeneration. Dosing regimens must be pulsatile, not chronic.

References

-

Sleep-promoting effects of muramyl peptides. Source: PubMed / NIH URL:[Link]

-

Muramyl dipeptide and IL-1 effects on sleep and brain temperature after inhibition of serotonin synthesis. Source: PubMed / NIH URL:[Link]

-

Improved Synthesis of D-Isoglutamine: Rapid Access to Desmuramyl Analogues of Muramyl Dipeptide. Source: ResearchGate URL:[Link]

-

Design, Synthesis, and Biological Evaluation of Desmuramyl Dipeptides Modified by Adamantyl-1,2,3-triazole. Source: MDPI / Molecules URL:[Link]

-

Analgesic effects of N-acetylmuramyl-L-alanyl-D-isoglutamine in decreasing the acetic acid-induced abdominal-writhing response. Source: PMC / NIH URL:[Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Design, Synthesis, and Biological Evaluation of Desmuramyl Dipeptides Modified by Adamantyl-1,2,3-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and biological evaluation of immunostimulating mannosylated desmuramyl peptides [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. Analgesic effects of N-acetylmuramyl-L-alanyl-D-isoglutamine in decreasing the acetic acid-induced abdominal-writhing response - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for using D-Isoglutamine benzyl ester in solid-phase peptide synthesis

Application Note: Protocol for the Integration of D-Isoglutamine Benzyl Ester in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary & Scientific Rationale

D-Isoglutamine benzyl ester (H-D-isoGln-OBzl) is a critical intermediate, primarily utilized in the synthesis of Muramyl Dipeptide (MDP) and its derivatives—potent immunomodulators derived from bacterial peptidoglycan. In the context of Solid-Phase Peptide Synthesis (SPPS), this reagent presents a unique challenge: it is typically an incoming nucleophile (amine) rather than a standard carboxyl-protected amino acid.

The molecule features an

-

C-Terminal Functionalization: Coupling H-D-isoGln-OBzl to a resin-bound carboxylic acid (e.g., Resin-Linker-L-Ala-OH) to terminate the chain.

-

Side-Chain Modification: Reacting H-D-isoGln-OBzl with the activated side chain of a resin-bound Aspartic or Glutamic acid.

This guide provides a rigorous protocol for these "inverse" coupling steps, addressing the specific solubility issues of the hydrochloride salt and the risks of amide dehydration (nitrile formation) inherent to isoglutamine derivatives.

Chemical Identity & Pre-requisites

Before initiating synthesis, the specific isomer and salt form must be verified to ensure stoichiometry calculations are accurate.

| Property | Specification | Notes |

| Compound Name | D-Isoglutamine benzyl ester hydrochloride | Also: D-Glutamic acid |

| Abbreviation | H-D-isoGln-OBzl | or H-D-Glu(OBzl)-NH |

| Formula | MW: ~272.73 g/mol | |

| Solubility | High in DMF, DMSO; Low in DCM | Critical: Must be dissolved in DMF for SPPS.[2] |

| Stability | Hygroscopic | Store at -20°C; desiccate before weighing. |

| Key Risk | Can form nitrile ( |

Experimental Protocols

Protocol A: Preparation of the Free Base (In Situ)

The commercial reagent is supplied as the hydrochloride salt. The amine must be liberated in situ to react with the resin-bound acid. Do not perform an aqueous extraction to free-base this compound, as the amide/ester combo is sensitive to hydrolysis.

-

Calculate Equivalents: Use 3.0 to 5.0 equivalents of H-D-isoGln-OBzl

HCl relative to the resin loading. -

Dissolution: Dissolve the salt in anhydrous DMF (Minimum volume to maintain 0.2–0.5 M concentration).

-

Neutralization: Add DIPEA (Diisopropylethylamine) .

-

Ratio: 1.0 equivalent of DIPEA per equivalent of H-D-isoGln-OBzl

HCl. -

Note: Avoid large excesses of base, which can promote racemization of the resin-bound L-Ala or hydrolysis of the benzyl ester [1].

-

Protocol B: Coupling to Resin-Bound Carboxylic Acid

This protocol assumes you have a resin-bound peptide ending in a free carboxylic acid (e.g., Resin-Linker-MurNAc-L-Ala-OH).

Reagents:

-

Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

-

Why? Oxyma suppresses racemization and, crucially, prevents the dehydration of the D-isoGln

-amide into a nitrile, a common side reaction with HATU/HBTU [2].

-

-

Solvent: DMF (DCM is poor for the salt).

Step-by-Step Workflow:

-

Resin Preparation: Swell the resin (containing the free acid peptide) in DCM for 20 min, then wash 3x with DMF.

-

Activation (Pre-activation is NOT recommended for amines prone to side reactions):

-

Add the solution of H-D-isoGln-OBzl (neutralized) to the resin.

-

Immediately add Oxyma Pure (3.0 eq) and DIC (3.0 eq).

-

-

Reaction:

-

Agitate at Room Temperature for 2 to 4 hours .

-

Note: Coupling a free amine to a resin-bound acid is slower than standard SPPS.

-

-

Monitoring:

-

Since the resin has an Acid and the solution has the Amine, the Kaiser test is not useful (it detects resin-amines).

-

Method: Remove a small aliquot of resin, wash, and perform a micro-cleavage (TFA/Water). Analyze by HPLC/MS to confirm the shift from [Fragment-OH] to [Fragment-D-isoGln-OBzl].

-

-

Double Coupling: If conversion is <95%, repeat the step with fresh reagents.

Protocol C: Cleavage & Deprotection

The fate of the Benzyl Ester (OBzl) depends on the cleavage cocktail.

-

Scenario 1: Retain OBzl (Synthesis of Protected MDP Analogs)

-

Use a highly acid-sensitive resin (e.g., 2-Chlorotrityl Chloride Resin ).

-

Cocktail: 1% TFA in DCM (v/v).

-

Duration: 10 x 2 minutes.

-

Result: The peptide is cleaved from the resin, but the D-isoGln-OBzl ester remains intact.

-

-

Scenario 2: Remove OBzl (Synthesis of Free MDP)

-

The Benzyl ester is stable to standard TFA cleavage (95% TFA).

-

Method: Catalytic Hydrogenolysis (Post-cleavage).

-

Dissolve the cleaved, purified peptide in MeOH/Acetic Acid.

-

Add Pd/C (10% wt). Stir under

(balloon) for 2-4 hours. -

Note: HF cleavage (anhydrous HF, 0°C) also removes OBzl but is harsh and requires specialized apparatus [3].

-

Critical Visualization: Reaction Logic & Side Pathways

The following diagrams illustrate the coupling logic and the specific dehydration risk associated with Isoglutamine derivatives.

Figure 1: Coupling Workflow (Inverse SPPS)

Caption: Workflow for coupling D-Isoglutamine benzyl ester to a resin-bound carboxylic acid.

Figure 2: Mechanism of Side Reaction (Nitrile Formation)

Caption: Risk of dehydration of the primary alpha-amide to a nitrile under harsh activation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Poor solubility of HCl salt | Ensure complete dissolution in DMF before adding to resin. Verify pH is basic (wet pH paper ~8-9) after DIPEA addition. |

| Nitrile Peak (+18 mass loss) | Dehydration of | Switch from HATU to DIC/Oxyma or PyBOP/HOBt . Avoid excess base. |

| Epimerization (D to L) | Over-activation or high base | Use Oxyma Pure as additive. Reduce coupling time; do not leave overnight. |

| Precipitate in Reaction | Urea formation (from DCC) | Use DIC (urea is soluble in DMF). If using DCC, filter before adding to resin. |

References

-

Lefrancier, P., et al. (1977). "Synthesis of N-acetylmuramyl-L-alanyl-D-isoglutamine, an adjuvant of the immune response, and of some N-acetylmuramyl-peptide analogs." International Journal of Peptide and Protein Research, 9(4), 249-257.

-

Bachem. "Peptide Manufacturing: Step-By-Step Guide & Side Reactions." Bachem Technical Guides.

-

Liu, G., et al. (2000). "Solid-phase synthesis of muramyl dipeptide (MDP) derivatives using a multipin method."[3] Bioorganic & Medicinal Chemistry Letters, 10(12), 1361-1363.[3]

-

Vertex Pharmaceuticals. "Muramyl dipeptides and process for preparation thereof." WO2023161962A1.

Sources

Application Note: Strategic Utilization of D-Isoglutamine Benzyl Ester in Next-Gen Adjuvant Design

This Application Note is designed for researchers and drug development professionals involved in the design of innate immune modulators. It details the strategic utilization of D-Isoglutamine benzyl ester as a critical chiral building block for synthesizing Muramyl Dipeptide (MDP) analogues, specifically targeting the NOD2 receptor to enhance vaccine immunogenicity.

Executive Summary

D-Isoglutamine benzyl ester is the pivotal intermediate in the synthesis of Muramyl Dipeptide (MDP) and its lipophilic derivatives (e.g., Murabutide, Romurtide). While MDP is the minimal bioactive peptidoglycan motif capable of activating the NOD2 receptor , its clinical utility is limited by rapid clearance and pyrogenicity.[1][2][3]

This guide details how D-Isoglutamine benzyl ester is used to:

-

Preserve Chirality: Maintain the critical D-configuration essential for adjuvant activity (L-isomers are inactive).

-

Modulate Lipophilicity: Serve as a precursor for hydrophobic MDP analogues that possess superior cellular uptake and reduced systemic toxicity.

-

Facilitate Orthogonal Synthesis: Allow for selective modification of the muramic acid moiety while protecting the glutamate carboxyl terminus.

Scientific Background & Mechanism[4][5]

The Pharmacophore: Why D-Isoglutamine?

The innate immune receptor NOD2 (Nucleotide-binding oligomerization domain-containing protein 2) specifically recognizes the MurNAc-L-Ala-D-isoGln motif.[1][2][3] Structure-Activity Relationship (SAR) studies confirm that the D-configuration of the isoglutamine residue is non-negotiable for activity. The benzyl ester form allows chemists to couple this residue to the glycan backbone without side reactions, and subsequently modify the C-terminus to tune pharmacokinetics.

Mechanism of Action (NOD2 Signaling)

Upon successful synthesis and delivery (facilitated by the lipophilic nature of ester derivatives), the adjuvant activates the NOD2 signaling cascade, leading to the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) that drive Th1/Th17 adaptive immunity.

Figure 1: The NOD2 signaling pathway activated by MDP derivatives synthesized from D-Isoglutamine benzyl ester.

Experimental Protocols

Protocol A: Synthesis of Lipophilic MDP Analogues

Objective: Synthesize N-acetylmuramyl-L-alanyl-D-isoglutamine benzyl ester (MDP-OBn) as a high-purity intermediate for vaccine adjuvant development.

Reagents Required:

-

Starting Material: D-Isoglutamine benzyl ester hydrochloride (H-D-isoGln-OBn·HCl).

-

Coupling Partner: Boc-L-Alanine (or N-Acetylmuramic acid activated ester).

-

Coupling Agents: EDC·HCl, HOBt, DIPEA.

-

Solvents: Anhydrous DMF, DCM.

Workflow:

-

Dipeptide Formation (L-Ala-D-isoGln-OBn):

-

Dissolve Boc-L-Alanine (1.0 eq) and H-D-isoGln-OBn·HCl (1.0 eq) in anhydrous DMF.

-

Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) at 0°C.

-

Add DIPEA (2.5 eq) dropwise to adjust pH to ~8.

-

Stir at RT for 12 hours. Monitor via TLC (CHCl3:MeOH 9:1).

-

Workup: Dilute with EtOAc, wash with 5% citric acid, 5% NaHCO3, and brine. Dry over Na2SO4.

-

Deprotection: Treat with TFA/DCM (1:1) to remove Boc group, yielding H-L-Ala-D-isoGln-OBn .

-

-

Convergent Coupling (MurNAc Attachment):

-

Activate N-Acetylmuramic acid (MurNAc) using NHS/DCC or HATU.

-

React activated MurNAc with H-L-Ala-D-isoGln-OBn under basic conditions (DIPEA).

-

Purify via silica gel chromatography.[4]

-

-

Diversification (The "Fork in the Road"):

-

Path A (Hydrophilic Adjuvant): Catalytic hydrogenolysis (H2, Pd/C) removes the benzyl ester to yield standard MDP (water-soluble).

-

Path B (Lipophilic Adjuvant): Perform transesterification or keep the benzyl ester to enhance endosomal escape.

-

Protocol B: Biological Validation (HEK-Blue™ NOD2 Assay)

Objective: Quantify the adjuvant potency of the synthesized ester derivative compared to standard MDP.

Materials:

-

HEK-Blue™ hNOD2 cells (InvivoGen).

-

Control: L18-MDP (Positive), MDP (Reference).

-

Detection Reagent: QUANTI-Blue™ (SEAP detection medium).

Step-by-Step:

-

Preparation: Resuspend D-Isoglutamine benzyl ester derivatives in DMSO (stock 10 mg/mL). Dilute in sterile water to working concentrations (10 ng/mL – 10 µg/mL).

-

Cell Plating: Prepare HEK-Blue hNOD2 cell suspension (~2.8 x 10^5 cells/mL) in HEK-Blue Detection medium.

-

Stimulation: Add 20 µL of adjuvant sample to a 96-well plate. Add 180 µL of cell suspension.

-

Incubation: Incubate at 37°C, 5% CO2 for 24 hours.

-

Readout: Measure SEAP activity using a spectrophotometer at 620–655 nm.

-

Analysis: Calculate EC50 values. Note: Benzyl ester derivatives often show a right-shifted dose-response curve but higher Vmax due to improved intracellular bioavailability.

Formulation Strategy: Liposomal Delivery

Direct injection of ester derivatives can be challenging due to solubility. Liposomal encapsulation is the industry standard for these hydrophobic adjuvants.

Figure 2: Liposomal formulation workflow for hydrophobic MDP derivatives.

Comparative Data: Ester vs. Acid

The following table summarizes why the benzyl ester intermediate is often retained or modified into a lipophilic tail rather than hydrolyzed to the free acid for vaccine applications.

| Feature | MDP (Free Acid) | D-IsoGln Benzyl Ester Derivative | Impact on Development |

| Hydrophilicity | High (Water soluble) | Low (Lipophilic) | Ester allows encapsulation in LNPs/Liposomes. |

| Cellular Uptake | Poor (Requires endocytosis) | High (Passive diffusion) | Ester derivatives show higher cytosolic availability. |

| Pyrogenicity | High (Fever inducing) | Reduced | Lipophilicity alters biodistribution, reducing systemic cytokine storms. |

| Half-life | Short (< 1 hour) | Extended | Depot effect at injection site. |

References

-

Girardin, S. E., et al. (2003). "Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection."[1][2][3] Journal of Biological Chemistry. Link

-

Uehori, J., et al. (2005). "Dendritic cell maturation induced by muramyl dipeptide (MDP) derivatives: Mono-acylated MDPs are good adjuvants." Journal of Immunology. Link

-

InvivoGen. "HEK-Blue™ hNOD2 Cells Protocol." InvivoGen Product Guides. Link

-

Khan, F. A., et al. (2021).[5] "Improved Synthesis of D-Isoglutamine: Rapid Access to Desmuramyl Analogues of Muramyl Dipeptide for the Activation of Intracellular NOD2 Receptor and Vaccine Adjuvant Applications." European Journal of Organic Chemistry.[6] Link

-

PubChem. "D-isoglutamine benzyl ester Compound Summary." National Library of Medicine. Link

Sources

- 1. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Structure-activity relationship in NOD2 agonistic muramyl dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Use of D-Isoglutamine benzyl ester as a building block for NOD2 agonists

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and immunology. It details the strategic use of D-Isoglutamine benzyl ester (CAS 18800-74-3) as a pivotal building block for synthesizing Muramyl Dipeptide (MDP) and its lipophilic analogs—potent agonists of the NOD2 receptor.

Executive Summary

The nucleotide-binding oligomerization domain-containing protein 2 (NOD2 ) is a critical cytosolic pattern recognition receptor (PRR). Its activation by muramyl dipeptide (MDP)—a peptidoglycan fragment—triggers the NF-κB signaling cascade, driving innate immune responses.

D-Isoglutamine benzyl ester serves as the industry-standard "anchor" for synthesizing NOD2 agonists. Its benzyl protecting group provides two distinct advantages:

-

Synthetic Fidelity: It protects the C-terminal carboxylic acid during peptide coupling, preventing side reactions (e.g., polymerization) while maintaining the essential D-configuration.

-

Versatility: It can be removed via hydrogenolysis to yield the classic hydrophilic MDP (free acid) or retained/transesterified to generate lipophilic analogs with enhanced cellular permeability.

Mechanism of Action & Signaling Pathway

Understanding the biological target is prerequisite to effective synthesis. NOD2 recognizes the specific MurNAc-L-Ala-D-isoGln motif.[1][2][3] The D-isoglutamine residue is the primary determinant of specificity; replacing it with L-isoglutamine or L-glutamine abolishes activity.

NOD2 Signaling Cascade

Upon ligand binding, NOD2 undergoes conformational changes, recruiting RIPK2, which leads to the ubiquitination of NEMO and subsequent NF-κB translocation.

Figure 1: The NOD2 signaling pathway. The D-isoglutamine moiety of the agonist is critical for the initial binding event with the NOD2 LRR domain.

Chemical Synthesis Protocol

This protocol describes the synthesis of Muramyl Dipeptide (MDP) using D-Isoglutamine benzyl ester hydrochloride.

Target Compound: N-Acetylmuramyl-L-Alanyl-D-Isoglutamine Starting Material: D-Isoglutamine benzyl ester HCl (H-D-isoGln-OBn·HCl)

Phase A: Materials & Reagents

| Reagent | Grade/Spec | Purpose |

| D-Isoglutamine benzyl ester HCl | >98% Chiral Purity | Core Building Block |

| Boc-L-Alanine | >99% | Linker Amino Acid |

| N-Acetylmuramic acid (MurNAc) | >95% | Sugar Moiety |

| EDC[4]·HCl | Coupling Grade | Carbodiimide Activator |

| HOBt (anhydrous) | Synthesis Grade | Racemization Suppressor |

| DIPEA (Diisopropylethylamine) | Anhydrous | Base |

| DMF (Dimethylformamide) | Anhydrous | Solvent |

| Pd/C (10%) | Catalyst | Hydrogenolysis (Deprotection) |

Phase B: Step-by-Step Synthesis Workflow

Step 1: Coupling L-Alanine to D-IsoGln-OBn

Rationale: We build the peptide backbone first. Using Boc-L-Ala allows for controlled deprotection later.

-

Dissolution: Dissolve Boc-L-Alanine (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (0.1 M concentration) under nitrogen.

-

Activation: Cool to 0°C. Add EDC·HCl (1.2 eq). Stir for 15 minutes.

-

Addition: Add D-Isoglutamine benzyl ester HCl (1.0 eq) followed by DIPEA (2.5 eq) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Work-up: Dilute with EtOAc. Wash sequentially with 5% citric acid, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

-

Intermediate QC: Verify Boc-L-Ala-D-isoGln-OBn via LC-MS (Expected M+H).

Step 2: Boc-Deprotection and MurNAc Coupling

Rationale: Removal of the Boc group exposes the N-terminus for attachment to the sugar acid.

-

Deprotection: Treat the intermediate from Step 1 with TFA/DCM (1:1 v/v) for 1 hour at RT. Evaporate volatiles and co-evaporate with toluene to remove residual TFA.

-

Coupling: Dissolve N-Acetylmuramic acid (1.0 eq) and HOBt (1.2 eq) in DMF. Activate with EDC·HCl (1.2 eq) at 0°C.

-

Combination: Add the deprotected dipeptide (H-L-Ala-D-isoGln-OBn) and DIPEA (3.0 eq).

-

Reaction: Stir at RT for 24 hours.

-

Purification: Flash chromatography (DCM/MeOH gradient). This yields MDP-Benzyl Ester .

Step 3: Final Deprotection (Hydrogenolysis)

Rationale: Removing the benzyl ester restores the native carboxylic acid required for high-affinity NOD2 binding in aqueous environments.

-

Setup: Dissolve MDP-Benzyl Ester in MeOH/H₂O (10:1).

-

Catalyst: Add 10% Pd/C (10% by weight of substrate).

-

Hydrogenation: Stir under H₂ atmosphere (balloon pressure) for 2–4 hours.

-

Filtration: Filter through Celite to remove Pd/C.

-

Isolation: Lyophilize the filtrate to obtain MDP (Free Acid) as a white powder.

Figure 2: Synthetic workflow converting D-Isoglutamine benzyl ester into active MDP.

Analytical Validation (QC)

Trustworthiness in synthesis requires rigorous validation.

| Method | Parameter | Acceptance Criteria |

| HPLC | Purity | > 98% (Area under curve) |

| Chiral HPLC | Stereochemistry | No detectable L-isoGln epimer |

| 1H-NMR | Structure | Characteristic anomeric proton (sugar) and benzyl peaks (if ester) |

| HRMS | Identity | Mass error < 5 ppm |

Expert Tip: The D-isoglutamine benzyl ester is prone to cyclization (glutarimide formation) under strongly basic conditions. Always maintain pH < 8 during workups.

Biological Evaluation: NOD2 Reporter Assay

To confirm the agonist activity of your synthesized compound, use a validated cellular model.[4]

Protocol: HEK-Blue™ NOD2 Assay

-

Cell Line: HEK-Blue™ hNOD2 cells (InvivoGen) engineered with an NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter.

-

Seeding: Plate cells in HEK-Blue™ Detection medium (20,000 cells/well in 96-well plate).

-

Treatment: Add synthesized MDP or D-isoGln derivatives (1 ng/mL to 10 µg/mL).

-

Positive Control: Commercial MDP (10 µg/mL).

-

Negative Control: Untreated medium.

-

-

Incubation: 16–24 hours at 37°C, 5% CO₂.

-

Readout: Measure SEAP activity via spectrophotometry at 620–655 nm. A color change from pink to blue indicates NOD2 activation.

References

-

Girardin, S. E., et al. (2003). "Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection."[2][3][5][6] Journal of Biological Chemistry. Link

-

Inohara, N., & Nuñez, G. (2003). "NODs: intracellular proteins involved in inflammation and apoptosis." Nature Reviews Immunology. Link

-

InvivoGen. "HEK-Blue™ NOD2 Cells Protocol." InvivoGen Product Guides. Link

-

ChemRxiv. "Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides." ChemRxiv Preprints. Link

-

PubChem. "D-Isoglutamine benzyl ester Compound Summary." National Library of Medicine. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure-activity relationship in NOD2 agonistic muramyl dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]

Application Note & Protocol: Solution-Phase Coupling Strategies for L-alanyl-D-isoglutamine Benzyl Ester

An Application Note from the Office of the Senior Application Scientist

Abstract

L-alanyl-D-isoglutamine is the core dipeptide of muramyl dipeptide (MDP), a potent immunostimulatory molecule that serves as a minimal structural requirement for the adjuvant activity of bacterial peptidoglycans.[1] Its benzyl ester derivative is a critical synthetic intermediate, enabling the selective modification of the N-terminus to create novel immunomodulators, vaccine adjuvants, and targeted drug delivery systems.[2] This application note provides a detailed, field-proven protocol for the efficient solution-phase coupling of a generic carboxylic acid to the N-terminus of L-alanyl-D-isoglutamine benzyl ester. We delve into the mechanistic rationale behind the chosen methodology, emphasizing the widely adopted and robust carbodiimide-mediated approach, and provide a comprehensive, step-by-step guide from reaction setup to product characterization and troubleshooting.

Foundational Principles: The Chemistry of Amide Bond Formation

The coupling of a carboxylic acid (R-COOH) to the primary amine of L-alanyl-D-isoglutamine benzyl ester is a peptide bond formation reaction. Direct condensation is thermodynamically unfavorable; therefore, the carboxylic acid must first be "activated." Our protocol employs the carbodiimide method, a cornerstone of modern peptide synthesis for its reliability and operational simplicity.[3]

The Role of EDC and HOBt

The core of our strategy involves two key reagents:

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDC·HCl): EDC is a water-soluble carbodiimide that reacts with the carboxylic acid partner to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. A significant advantage of EDC is that its urea byproduct is also water-soluble, simplifying its removal during the aqueous work-up phase.[4]

-

Hydroxybenzotriazole (HOBt): While the O-acylisourea intermediate can react directly with the amine, it is also prone to racemization and can rearrange into a stable N-acylurea, terminating the reaction. HOBt is introduced as an additive to trap the O-acylisourea in situ, converting it into an HOBt-active ester. This new intermediate is more stable against rearrangement but highly reactive towards the amine, leading to higher yields and, crucially, suppressing the racemization of the activated amino acid.[3]

The benzyl ester on the D-isoglutamine C-terminus is a robust protecting group, stable to the mildly acidic and basic conditions of the coupling reaction and subsequent work-up. This orthogonality is a key feature of the Boc/Bzl protection strategy in peptide synthesis, ensuring the C-terminus remains unreactive until a specific deprotection step, such as catalytic hydrogenolysis, is performed.[5]

General Reaction Mechanism

The following diagram outlines the key transformations in the EDC/HOBt-mediated coupling process.

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

Materials, Reagents, and Equipment

Successful execution requires high-quality reagents and adherence to anhydrous conditions to prevent hydrolysis of activated intermediates.

| Reagent / Material | Grade / Specification | Rationale / Key Consideration |

| L-alanyl-D-isoglutamine benzyl ester | ≥97% Purity | Often available as a hydrochloride or TFA salt. Must be neutralized in situ. |

| Carboxylic Acid of Interest | ≥98% Purity | The molecule to be coupled. Must be dry. |

| EDC·HCl | ≥98% Purity | Store desiccated at -20°C. Handle quickly as it is hygroscopic. |

| HOBt (Hydrate) | ≥97% Purity | The hydrate form is commonly used and effective. |

| Dichloromethane (DCM) | Anhydrous (<50 ppm H₂O) | Primary reaction solvent. Must be dry to prevent hydrolysis. |

| Dimethylformamide (DMF) | Anhydrous (<50 ppm H₂O) | Co-solvent for reagents with poor DCM solubility. |

| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade, ≥99% | Non-nucleophilic base for neutralizing amine salts. Redistill if necessary. |

| Ethyl Acetate (EtOAc) | ACS Grade | Used for extraction during work-up. |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | For acidic wash to remove DIPEA and residual EDC. |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | For basic wash to remove HOBt and unreacted carboxylic acid. |

| Sodium Chloride (Brine) | Saturated aqueous solution | For final wash to reduce the aqueous content in the organic layer. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying agent for the organic phase. |

| Silica Gel | 230-400 mesh | For flash column chromatography purification. |

| Inert Gas Supply | Nitrogen or Argon | To maintain an anhydrous reaction atmosphere. |

| Glassware | Oven-dried | All glassware must be free of water. |

Detailed Experimental Protocol

This protocol details a general procedure for a 0.5 mmol scale reaction. Reagent quantities should be adjusted proportionally for different scales.

Workflow Overview

Caption: High-level experimental workflow for the coupling reaction.

Step-by-Step Procedure

1. Reagent Preparation (Time: 20 minutes)

-

Assume L-alanyl-D-isoglutamine benzyl ester is provided as a hydrochloride salt (M.W. = 385.85 g/mol ).

-

In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid of interest (0.5 mmol, 1.0 eq.) and HOBt hydrate (0.55 mmol, 1.1 eq., ~84 mg) in 10 mL of anhydrous DCM under an inert atmosphere.

-

In a separate oven-dried 25 mL flask, suspend L-alanyl-D-isoglutamine benzyl ester hydrochloride (0.5 mmol, 1.0 eq., ~193 mg) in 5 mL of anhydrous DCM.

2. Activation and Neutralization (Time: 30 minutes)

-

Cool the flask containing the carboxylic acid and HOBt to 0°C using an ice-water bath.

-

To this cooled solution, add EDC·HCl (0.6 mmol, 1.2 eq., ~115 mg) in one portion. The solution may become cloudy. Stir at 0°C for 20-30 minutes. This is the activation period .[6]

-

While the activation is proceeding, add DIPEA (0.55 mmol, 1.1 eq., ~96 µL) to the suspension of the peptide salt. Stir at room temperature until the solution becomes clear, indicating neutralization of the hydrochloride salt.

3. The Coupling Reaction (Time: 12-24 hours)

-

Slowly add the neutralized solution of L-alanyl-D-isoglutamine benzyl ester to the activated carboxylic acid mixture at 0°C.

-

Allow the reaction flask to slowly warm to room temperature and stir for 12-24 hours under an inert atmosphere.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A common mobile phase is 5-10% Methanol in DCM. Stain with ninhydrin; the starting peptide amine will stain positive (purple/blue), while the coupled product will be ninhydrin-negative.

4. Aqueous Work-up (Time: 45 minutes)

-

Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM.

-

Transfer the solution to a separatory funnel and wash sequentially with:

-

Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

5. Purification (Time: 1-3 hours)

-

Purify the crude residue by flash column chromatography on silica gel.

-

The choice of eluent depends on the polarity of the coupled product. A typical starting point is a gradient of 0-5% methanol in dichloromethane or 20-80% ethyl acetate in hexanes.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product.

6. Product Characterization

-

¹H NMR: Confirm the presence of signals from both coupling partners and the disappearance of the N-terminal amine proton.

-

Mass Spectrometry (ESI-MS): Verify the molecular weight of the coupled product ([M+H]⁺ or [M+Na]⁺).

-